molecular formula C16H12N4OS B11288416 5-(Allylthio)-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazoline

5-(Allylthio)-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B11288416
M. Wt: 308.4 g/mol
InChI Key: MGYXURUJWLLPKD-UHFFFAOYSA-N
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Description

5-(Allylthio)-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazoline: is a heterocyclic compound that features a unique fusion of triazole and quinazoline rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Allylthio)-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazoline typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved by reacting an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Fusion with Quinazoline: The triazole ring is then fused with a quinazoline derivative through a cyclization reaction, often facilitated by a catalyst such as palladium or copper.

    Introduction of the Allylthio Group: The allylthio group is introduced via a nucleophilic substitution reaction, where an allylthiol reacts with a suitable leaving group on the triazoloquinazoline intermediate.

    Attachment of the Furyl Group: The furyl group is typically introduced through a Friedel-Crafts acylation reaction, using a furyl derivative and an acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or quinazoline rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the furyl or allylthio groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazoloquinazoline core.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(Allylthio)-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazoline: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Allylthio)-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-(Methylthio)-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazoline: Similar structure but with a methylthio group instead of an allylthio group.

    5-(Allylthio)-2-(2-thienyl)[1,2,4]triazolo[1,5-c]quinazoline: Similar structure but with a thienyl group instead of a furyl group.

    5-(Allylthio)-2-(2-furyl)[1,2,4]triazolo[1,5-c]pyrimidine: Similar structure but with a pyrimidine ring instead of a quinazoline ring.

Uniqueness

  • The presence of both the allylthio and furyl groups in the triazoloquinazoline framework provides unique electronic and steric properties, potentially leading to distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C16H12N4OS

Molecular Weight

308.4 g/mol

IUPAC Name

2-(furan-2-yl)-5-prop-2-enylsulfanyl-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C16H12N4OS/c1-2-10-22-16-17-12-7-4-3-6-11(12)15-18-14(19-20(15)16)13-8-5-9-21-13/h2-9H,1,10H2

InChI Key

MGYXURUJWLLPKD-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=CO4

Origin of Product

United States

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